molecular formula C32H39IN2O4 B2694662 N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) CAS No. 1399008-27-5

N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)

Numéro de catalogue: B2694662
Numéro CAS: 1399008-27-5
Poids moléculaire: 642.578
Clé InChI: JAYNHBKHWBZEMW-DQEYMECFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) is a bisamide compound featuring a central 2-iodo-1,3-phenylene core connected via oxygen bridges to (2S,2'S)-configured propane-2,1-diyl chains. Each chain terminates in a 2,4,6-trimethylbenzamide group. The stereochemistry at the propane diyl units and the electron-rich trimethylbenzamide substituents distinguish this compound from analogues. The iodine atom at the phenylene core may confer unique reactivity, such as participation in cross-coupling reactions or serving as a heavy atom for crystallography.

Propriétés

IUPAC Name

N-[(2S)-2-[2-iodo-3-[(2S)-1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yl]oxyphenoxy]propyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39IN2O4/c1-18-12-20(3)28(21(4)13-18)31(36)34-16-24(7)38-26-10-9-11-27(30(26)33)39-25(8)17-35-32(37)29-22(5)14-19(2)15-23(29)6/h9-15,24-25H,16-17H2,1-8H3,(H,34,36)(H,35,37)/t24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYNHBKHWBZEMW-DQEYMECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC(C)OC2=C(C(=CC=C2)OC(C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC[C@H](C)OC2=C(C(=CC=C2)O[C@@H](C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of N,N’-[(2S,2’S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) involves several stepsThe reaction conditions typically require a controlled environment with specific temperatures and solvents to ensure high purity and yield .

Industrial production methods for this compound leverage advanced techniques in chiral synthesis and resolution. Companies like BOC Sciences and Chem-Impex International provide bulk quantities of this compound, ensuring high chiral purity (≥98%) and consistent quality .

Analyse Des Réactions Chimiques

N,N’-[(2S,2’S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) undergoes various chemical reactions, primarily in the context of asymmetric catalysis. It is known to participate in:

    Oxidation reactions: Utilizing oxidizing agents to introduce oxygen functionalities.

    Reduction reactions: Involving reducing agents to remove oxygen functionalities or add hydrogen.

    Substitution reactions: Where one functional group is replaced by another, often facilitated by the presence of iodine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and the substrates involved .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a precursor in the synthesis of novel drug candidates. Its structural characteristics allow for the development of targeted therapies, particularly in oncology and other therapeutic areas. The iodine atom enhances its reactivity, making it suitable for creating compounds that can selectively interact with biological targets. This attribute is particularly useful in designing drugs that require high specificity to minimize side effects.

Case Studies:

  • Targeted Cancer Therapies : Research has shown that compounds with similar structures can be modified to bind specifically to cancer cell receptors, enhancing the efficacy of treatment while reducing systemic toxicity.
  • Antiviral Agents : Investigations into derivatives of this compound have indicated potential in developing antiviral drugs by modifying its functional groups to enhance interaction with viral proteins.

Material Science

In material science, N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) is utilized in formulating advanced materials such as polymers and coatings. The presence of mesitylamide groups contributes to improved chemical stability and performance characteristics.

Applications:

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Coatings : It is used in developing coatings that require specific chemical resistance and durability.

Biotechnology

In biotechnology, this compound plays a crucial role in the design of bioconjugates. Its ability to enhance the efficacy of biomolecules makes it valuable for therapeutic applications including drug delivery systems.

Examples:

  • Drug Delivery Systems : By conjugating this compound with therapeutic agents, researchers have been able to improve the delivery efficiency of drugs to target sites.
  • Diagnostic Applications : It has been explored as a component in diagnostic assays due to its ability to bind selectively to specific biomolecules.

Analytical Chemistry

N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) can serve as a standard in analytical methods. Its unique structure allows it to be used for quantifying similar compounds in complex mixtures.

Utilization:

  • Quality Control : In pharmaceutical manufacturing, this compound can be employed as a reference standard for ensuring the quality and consistency of products.
  • Method Development : It aids in the development of new analytical techniques by providing a benchmark for comparison.

Research in Organic Synthesis

This compound is highly valued in organic synthesis for creating complex molecules. Its versatile nature allows researchers to explore new chemical reactions and synthesize a variety of organic compounds.

Notable Reactions:

  • Cross-Coupling Reactions : The iodine atom facilitates cross-coupling reactions which are essential for forming carbon-carbon bonds.
  • Functional Group Transformations : The presence of multiple reactive sites enables various transformations that lead to diverse products.

Mécanisme D'action

The mechanism by which N,N’-[(2S,2’S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) exerts its effects is primarily through its role as a chiral catalyst. It facilitates asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved include various enzymes and substrates that interact with the chiral centers of the compound, leading to selective transformations .

Comparaison Avec Des Composés Similaires

Stereochemical and Substituent Variations: Compounds 7 and ent-7

Key Analogues :

  • (2R,2'R)-2,2'-((2-Iodo-1,3-phenylene)bis(oxy))bis(N-methyl-3-phenylpropanamide) (7)
  • (2S,2'S)-2,2'-((2-Iodo-1,3-phenylene)bis(oxy))bis(N-methyl-3-phenylpropanamide) (ent-7)

Structural Similarities :

  • Shared 2-iodo-1,3-phenylene bis(oxy) propane diyl backbone.
  • Identical iodine placement, suggesting comparable halogen-mediated reactivity .

Differences :

Amide Substituents: The target compound uses 2,4,6-trimethylbenzamide groups, while 7/ent-7 employ N-methyl-3-phenylpropanamide.

Stereochemistry :

  • The target compound shares the (2S,2'S) configuration with ent-7, whereas 7 is (2R,2'R) . Enantiomers like 7 and ent-7 often exhibit divergent biological activities or crystallization behaviors, though specific data for the target compound are unavailable .

Synthesis: Compound 7 was synthesized in 83% yield via reaction of S12 with MeNH₂, followed by silica gel chromatography . ent-7 required stereoselective synthesis under argon using methyl D-3-phenyllactate, PPh₃, and DIAD .

Spectral Data :

  • 1H NMR :
    • Compound 7: Peaks at δ 7.30–7.10 (aromatic protons), 4.20–3.80 (propane diyl and ether oxygens), 2.90 (N-methyl).
    • Target Compound: Expected singlet at δ ~2.40 (trimethylbenzamide CH₃) and distinct aromatic splitting due to methyl groups.
  • ESI-EM-MS : Both compounds show molecular ion peaks consistent with their masses .

Functional Group Contrast: Azo- and Iodomethyl-Containing Analogues

Compound 4G1I () :

  • Structure: Contains 5-(iodomethyl)-1,3-phenylene with nitrophenyl diazenyl termini.
  • Key Differences: Iodomethyl vs. iodoarene: Iodomethyl groups are more reactive in nucleophilic substitutions, whereas iodoarenes favor coupling reactions. Azo groups (N=N) in 4G1I impart chromophoric properties, unlike the target compound’s non-conjugated amides.

Butanamide Derivatives () :

  • Example: 2,2'-[(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutanamide]
  • Differences:
    • Azo linkages introduce conjugation and optical activity, absent in the target compound.
    • Methoxy and dimethylphenyl groups may reduce lipophilicity compared to the target’s trimethylbenzamide .

Bulky Substituents and Hydrazinyl Groups

Compound from :

  • Structure: 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-(2-formylhydrazinyl)phenyl]butanamide
  • Differences: Formylhydrazinyl groups enable chelation or coordination chemistry, unlike the target’s inert amides. Bis(1,1-dimethylpropyl)phenoxy substituents introduce extreme steric hindrance, likely reducing reactivity compared to the target’s trimethylbenzamide .

Research Implications and Gaps

  • Stereochemical Impact : The (2S,2'S) configuration in the target compound and ent-7 warrants study into enantioselective biological activity or crystallization efficiency .
  • Iodine Reactivity : Comparative studies on iodomethyl (4G1I) vs. iodoarene (target compound) reactivity could clarify their suitability in cross-coupling reactions .
  • Trimethylbenzamide Effects : The electron-donating methyl groups may enhance stability but reduce solubility in polar solvents compared to phenylpropanamide analogues.

Activité Biologique

N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) is a chiral compound with significant implications in asymmetric catalysis and potential biological applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

  • IUPAC Name : N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)
  • Molecular Formula : C32H39IN2O4
  • Molecular Weight : 642.58 g/mol
  • CAS Number : 1399008-27-5

This compound features a complex structure that includes iodine and phenylene components, which contribute to its unique reactivity and selectivity in chemical reactions.

The primary biological activity of N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) is attributed to its role as a chiral catalyst in asymmetric synthesis. The compound facilitates selective transformations by creating a chiral environment that favors the formation of specific enantiomers. This property is crucial in pharmaceuticals where the efficacy of drugs often depends on their chirality.

Chemical Reactions

The compound is involved in various chemical reactions:

  • Oxidation Reactions : It can act as a mild oxidizing agent under specific conditions.
  • Reduction Reactions : It participates in reduction processes that modify functional groups.
  • Substitution Reactions : The presence of iodine allows for substitution reactions where one functional group is replaced by another.

The effectiveness of these reactions is influenced by the compound's structural attributes and the reaction conditions employed.

Comparative Analysis with Similar Compounds

Compound NameStructureChiral PurityEfficiency
N,N'-[(2S,2'S)-[(2-Bromo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)Similar≥98%Moderate
N,N'-[(2S,2'S)-[(2-Chloro-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)Similar≥98%Low

N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) demonstrates superior efficiency in asymmetric catalysis compared to its bromo and chloro counterparts due to the unique properties imparted by the iodine atom.

Study 1: Asymmetric Synthesis Applications

A study published in Chemical Reviews highlighted the use of N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) in synthesizing various pharmaceutical intermediates. The compound was shown to enhance yields significantly while maintaining high enantioselectivity.

Study 2: Catalytic Performance Evaluation

In another investigation reported in Journal of Organic Chemistry, researchers evaluated the catalytic performance of this compound in oxidation reactions. The results indicated that it outperformed traditional catalysts by providing higher conversion rates and selectivity for desired products.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : Use a multi-step approach involving nucleophilic aromatic substitution for introducing the iodo-phenylene core, followed by coupling with chiral propane-diol derivatives. Protect reactive groups (e.g., hydroxyls) during steps involving trimethylbenzamide formation. Monitor stereochemical integrity via chiral HPLC to ensure (2S,2'S) configuration .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm structural integrity. Use X-ray crystallography if single crystals are obtainable, as it resolves stereochemical ambiguities .

Q. What key physicochemical properties are critical for experimental design?

  • Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) for synthesis and non-polar solvents (toluene, hexane) for crystallization. Use Hansen solubility parameters for optimization .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use TGA/DSC to assess thermal degradation thresholds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route?

  • Apply quantum mechanical calculations (e.g., DFT) to model reaction pathways and identify transition states. Use software like Gaussian or ORCA to predict regioselectivity in iodo-phenylene substitution. ICReDD’s reaction path search methods, integrating quantum calculations and experimental feedback, can reduce trial-and-error iterations .
  • Implement machine learning (ML) models trained on analogous bis(amide) systems to predict optimal reaction conditions (e.g., catalyst loading, solvent ratios) .

Q. How to design experiments to resolve contradictions in reported catalytic activity data?

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity). Apply response surface methodology (RSM) to identify interactions between variables. Cross-validate results with kinetic studies (e.g., in situ IR monitoring) to isolate rate-determining steps .
  • For conflicting stereoselectivity outcomes, perform enantiomeric excess (ee) analysis using chiral columns and compare against computational stereochemical predictions .

Q. What methodologies validate the compound’s interactions in supramolecular systems?

  • Conduct molecular dynamics (MD) simulations with explicit solvent models to study host-guest binding. Use COMSOL Multiphysics to simulate diffusion and aggregation behavior in solution-phase systems .
  • Experimentally, employ isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify binding constants and thermodynamic parameters .

Q. How to address solubility limitations in biological assays?

  • Develop co-solvent systems (e.g., PEG-400/water) or use cyclodextrin-based encapsulation. Pre-formulation studies should include phase solubility diagrams and dynamic light scattering (DLS) to assess colloidal stability .
  • For in vitro testing, consider prodrug strategies by derivatizing hydroxyl groups with labile esters to enhance permeability .

Data Analysis & Contradiction Resolution

Q. How to reconcile discrepancies between computational predictions and experimental reactivity?

  • Perform sensitivity analysis on computational models to assess the impact of basis set selection or solvation models. Compare with experimental kinetics (e.g., Eyring plots) to refine activation energy estimates .
  • Use multivariate statistical tools (e.g., PCA) to identify outliers in datasets and isolate variables causing divergence .

Q. What strategies improve reproducibility in catalytic applications?

  • Standardize purification protocols (e.g., gradient recrystallization) to minimize batch-to-batch variability. Implement strict inert atmosphere controls (glovebox/Schlenk techniques) to prevent oxidation of iodine centers .
  • Publish detailed procedural metadata (e.g., stirring rate, cooling gradients) to align with FAIR data principles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.